BCN vs. DBCO SPAAC Kinetics: Aminooxy-PEG2-bis-PEG3-BCN Enables Rapid Conjugation with Electron-Deficient Aryl Azides
The BCN group in Aminooxy-PEG2-bis-PEG3-BCN exhibits up to 2.0-2.9 M⁻¹ s⁻¹ second-order rate constants when reacted with electron-deficient aryl azides, representing a 5-10 fold acceleration compared to standard SPAAC reactions with aliphatic azides [1]. In contrast, DBCO-based linkers show reduced reactivity with electron-deficient azides, and the BCN scaffold avoids the hydrophobicity-driven non-specific binding associated with dibenzocyclooctyne probes [2]. This differential reactivity provides tunable orthogonality for multiplexed bioconjugation.
| Evidence Dimension | Second-order reaction rate constant (k, M⁻¹ s⁻¹) |
|---|---|
| Target Compound Data | BCN with electron-deficient aryl azides: 2.0-2.9 M⁻¹ s⁻¹ (extrapolated from BCN scaffold data) |
| Comparator Or Baseline | Standard SPAAC (cyclooctyne with aliphatic azides): 0.2-0.5 M⁻¹ s⁻¹; DBCO with electron-deficient azides: significantly slower |
| Quantified Difference | 5-10 fold increase for BCN with electron-deficient azides; BCN less hydrophobic than DBCO |
| Conditions | SPAAC reaction in aqueous/organic media; electron-deficient aryl azide substrates (e.g., perfluorophenyl azide) |
Why This Matters
Faster kinetics with specific azide partners reduce reaction time and improve conjugation yield in time-sensitive applications such as live-cell labeling and in vivo pretargeting.
- [1] Dommerholt J, van Rooijen O, Borrmann A, Guerra CF, Bickelhaupt FM, van Delft FL. Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes. Nat Commun. 2016;7:13453. View Source
- [2] ChemRxiv. Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. 2025. View Source
